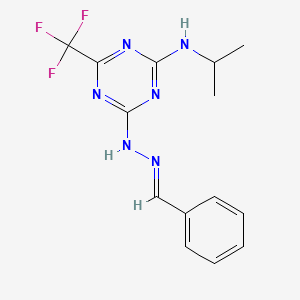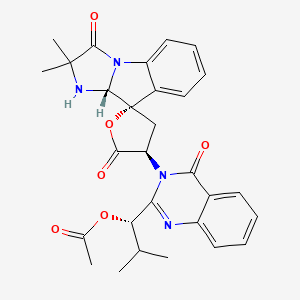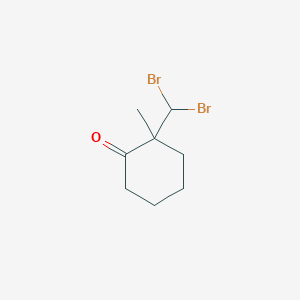
3-(3-Hydroxyphenyl)-N,N,N-trimethylpropan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxyphenyl)-N,N,N-trimethylpropan-1-aminium bromide is a quaternary ammonium compound with a phenolic hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its structure consists of a trimethylammonium group attached to a propan-1-aminium chain, which is further connected to a hydroxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyphenyl)-N,N,N-trimethylpropan-1-aminium bromide typically involves the reaction of 3-hydroxyphenylpropan-1-amine with trimethylamine in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Hydroxyphenyl)-N,N,N-trimethylpropan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
3-(3-Hydroxyphenyl)-N,N,N-trimethylpropan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell signaling and neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Hydroxyphenyl)-N,N,N-trimethylpropan-1-aminium bromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The phenolic hydroxyl group plays a crucial role in its binding affinity and specificity. The trimethylammonium group enhances its solubility and stability in aqueous environments.
Comparación Con Compuestos Similares
Similar Compounds
Edrophonium: A cholinesterase inhibitor used in the diagnosis of myasthenia gravis
Phenacyl Bromide: Used in organic synthesis as a reagent.
Uniqueness
3-(3-Hydroxyphenyl)-N,N,N-trimethylpropan-1-aminium bromide is unique due to its combination of a phenolic hydroxyl group and a quaternary ammonium structure. This combination imparts distinct chemical and biological properties, making it valuable in various applications.
Propiedades
Número CAS |
61185-99-7 |
|---|---|
Fórmula molecular |
C12H20BrNO |
Peso molecular |
274.20 g/mol |
Nombre IUPAC |
3-(3-hydroxyphenyl)propyl-trimethylazanium;bromide |
InChI |
InChI=1S/C12H19NO.BrH/c1-13(2,3)9-5-7-11-6-4-8-12(14)10-11;/h4,6,8,10H,5,7,9H2,1-3H3;1H |
Clave InChI |
KFYUPUROEQWWJA-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCCC1=CC(=CC=C1)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14597335.png)
![Butyltintris[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14597338.png)
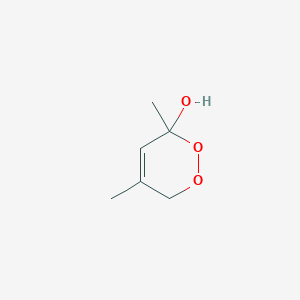


![Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14597379.png)
![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)
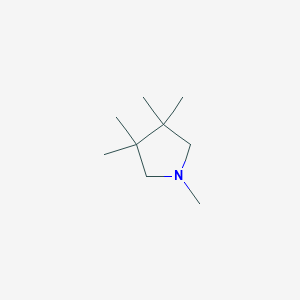
![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)
![4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14597404.png)
